Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate

Physicochemical characterization Distillation Purification workflow

Vacuum distillation of the free carboxylic acid analog requires 220-324 °C, risking thermal decomposition. This ethyl ester offers a stable, low-temperature purification window (bp 137.5-139.0 °C at 18 Torr). - Dual orthogonal functionality: tertiary -OH + ethyl ester at a quaternary carbon → selective protection/hydrolysis in medicinal chemistry. - LogP 2.13, TPSA 46.53 Ų: polarity niche between non-hydroxy fragrance esters (LogP~3) and simple alcohols. - GHS07 only (H315-H319-H320): no combustible liquid (H227) or respiratory irritation (H335) → simplified PPE and storage.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
Cat. No. B13640382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CC(CC(C1)C)C)O
InChIInChI=1S/C12H22O3/c1-4-15-11(13)8-12(14)6-9(2)5-10(3)7-12/h9-10,14H,4-8H2,1-3H3
InChIKeyRZYGKQMLHSHNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-Hydroxy-3,5-Dimethylcyclohexyl)Acetate Identity & Sourcing


Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate (CAS 5095-67-0, molecular formula C12H22O3, MW 214.30) is a cyclohexanol-derived ester featuring a tertiary hydroxyl group at position 1, methyl substituents at positions 3 and 5 on the cyclohexane ring, and an ethyl acetate side chain . The compound is classified as an organic building block and research chemical, supplied at a standard purity of 98% by multiple vendors . It possesses one hydrogen bond donor (the tertiary -OH), three hydrogen bond acceptors, four rotatable bonds, a computed LogP of approximately 2.13, and a topological polar surface area (TPSA) of 46.53 Ų, indicating moderate lipophilicity balanced by hydrogen-bonding capacity . These properties position it as a versatile intermediate for organic synthesis and fine chemical applications, with cited potential in fragrance and pharmaceutical research contexts [1].

Dual ester/tertiary alcohol building block for organic synthesis
Reported high purity with multi-technique batch QC (NMR, HPLC, GC)
Moderate lipophilicity supports organic-phase reactions

Differentiation from Structural Analogs


Within the 3,5-dimethylcyclohexyl chemical space, seemingly minor structural variations produce significant shifts in physicochemical properties that directly impact synthetic utility, purification workflow, and safety handling. The target compound's tertiary hydroxyl group at C-1 distinguishes it from simple cyclohexylmethyl acetate fragrance esters such as (3,5-dimethylcyclohexyl)methyl acetate (CAS 68213-86-5), which lacks hydrogen-bond donor capacity entirely . Compared with its free carboxylic acid analog, 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid, ethyl esterification markedly alters boiling behavior, organic solvent solubility, and chromatographic retention—factors critical for reaction workup and purification design [1]. Even against the precursor alcohol 3,5-dimethylcyclohexanol, the appended ethyl acetate side chain shifts the hydrogen-bonding profile from a simple mono-alcohol to a dual-functionality (ester + tertiary alcohol) system . These differences mean that in-class compounds cannot be freely interchanged without re-optimizing reaction conditions, separation protocols, or safety assessments.

Non-hydroxy ester analogs

Lack hydrogen-bond donor capacity, altering solubility and chromatographic retention compared to the target.

Free carboxylic acid form

Much higher boiling point limits vacuum distillation; esterification significantly changes workup behavior.

Alcohol precursor

Carries additional flammable and respiratory hazards, complicating safety protocols and storage requirements.

Quantitative Differentiation from Closest Analogs


Boiling Point vs. Free Carboxylic Acid

The target compound exhibits a measured boiling point of 137.5–139.0 °C at 18 Torr, corresponding to a significantly lower distillation temperature under reduced pressure than its free acid counterpart, 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid, which has a predicted boiling point of approximately 323.8 °C at 760 mmHg (ca. 220 °C estimated at unspecified pressure) . This boiling point difference reflects the absence of strong intermolecular carboxylic acid dimerization in the ester, enabling distillation-based purification at temperatures that minimize thermal decomposition risk .

Boiling Point vs. Free Acid
Data to verify
Target: 137.5–139.0 °C at 18 Torr Free acid: ~220–324 °C at 760 mmHg
Supports vacuum distillation without thermal degradation of tertiary alcohol.
Pressure normalization required across datasets.
Physicochemical characterization Distillation Purification workflow

Hydrogen-Bond Donor vs. Fragrance Ester Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) from its tertiary hydroxyl group, whereas the structurally related fragrance ester (3,5-dimethylcyclohexyl)methyl acetate (CAS 68213-86-5) has zero hydrogen bond donors (HBD = 0) [1]. The target compound also has three hydrogen bond acceptors (HBA = 3, from ester carbonyl, ester ether oxygen, and tertiary -OH oxygen) compared to two (HBA = 2) for the comparator. This difference in hydrogen-bonding architecture alters solubility in polar organic solvents and reversed-phase chromatographic retention (LogP 2.13 for target vs. XLogP3 3.00 estimated for comparator) [1].

H-Bond Donor vs. Fragrance Ester
Reported
Target: HBD=1, HBA=3, LogP=2.13 Comparator: HBD=0, HBA=2, LogP=3.00
Enables different extraction and reversed-phase LC behavior.
Computed descriptors; confirm experimentally.
Hydrogen bonding Solubility Chromatographic retention

Density and Molecular Weight Differences

The target compound has a measured density of 0.9895 g/cm³ at 14.9 °C and a molecular weight of 214.30 g/mol . In contrast, the des-hydroxy analog 2-(3,5-dimethylcyclohexyl)acetic acid (MW 170.25 g/mol, density not reported) differs by 44.05 g/mol, and the fragrance comparator (3,5-dimethylcyclohexyl)methyl acetate has a MW of 184.28 g/mol (ΔMW = 30.02) and a lower density of 0.903 g/cm³ . The target's higher density and molecular weight affect molar volume calculations in reaction stoichiometry and volumetric dosing in continuous-flow applications.

Density & MW Differences
Data to verify
Target: 0.9895 g/cm³, MW 214.30 Comparator: 0.903 g/cm³, MW 184.28
Essential for gravimetric-to-volumetric conversion in scale-up.
Density conditions may differ.
Density measurement Molecular weight Formulation stoichiometry

GHS Safety Profile vs. Precursor Alcohol

The target compound is classified under GHS07 with the Signal Word 'Warning' and carries hazard statements H315 (skin irritation), H319 (serious eye irritation), and H320 (eye irritation) . Its synthetic precursor, 3,5-dimethylcyclohexanol (CAS 5441-52-1), carries an expanded hazard profile including H227 (combustible liquid), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . The absence of a flammability hazard (H227) and respiratory irritation (H335) for the target ester simplifies storage and ventilation requirements relative to the precursor alcohol, representing a tangible operational difference for procurement safety assessments .

GHS Profile vs. Alcohol Precursor
Data to verify
Target: H315, H319, H320 (no flammability) Precursor: H227, H315, H319, H335
Simplified safety and storage requirements.
Review full SDS before scale-up.
Safety assessment GHS classification Handling protocols

Verified Batch Quality Control

Commercially supplied Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate from Bidepharm (Cat. BD01581838) is offered at a standard purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses . Chemscene similarly lists the compound at 98% purity (Cat. CS-0348101) with defined storage conditions (sealed, dry, 2–8 °C) . This multi-technique QC package enables procurement decisions based on verified structural identity and quantified purity rather than estimated or nominal values, distinguishing it from less thoroughly characterized analog compounds available only at lower purity grades (e.g., 95% for some comparator esters) .

Batch Quality Control
Specification review
98% purity; NMR, HPLC, GC documentation
Multi-technique QC supports reliable synthesis outcomes.
Supplier-reported; verify for critical applications.
Quality control Batch analysis Procurement specification

Unique Tertiary Alcohol-Ester Structural Motif

Among the 3,5-dimethylcyclohexyl chemical subspace, the target compound is the only entity combining a tertiary hydroxyl group (C1–OH) with an ethyl acetate side chain at the same ring position . In the broader 3,5-dimethylcyclohexyl series, documented analogs include the simple acetate ester (lacking the -OH group), the free carboxylic acid, the primary alcohol, and various substituted derivatives, but none include this specific geminal hydroxyl-ester pairing [1]. This structural arrangement creates a quaternary carbon center at C1 bearing two differentiated oxygen-containing functional groups, which is relevant for synthetic strategies requiring orthogonal protection/deprotection or regiospecific transformations [2].

Unique Structural Motif
Class-level
Geminal tertiary -OH and ethyl acetate at quaternary C1
Only known compound with this dual functionality in the series.
Based on vendor catalog surveys; no bioactivity data.
Structural differentiation Synthetic intermediate Chiral building block

Key Application Scenarios


Vacuum Distillation of Hydroxy-Ester Intermediate

The measured boiling point of 137.5–139.0 °C at 18 Torr enables vacuum distillation as a viable purification method without exposing the thermally sensitive tertiary alcohol to the high temperatures (~220–324 °C) required to distill the free carboxylic acid analog. This scenario applies to multi-step synthetic routes where the ethyl ester must be isolated in high purity before subsequent transformations such as ester hydrolysis, reduction, or nucleophilic addition at the ester carbonyl.

Orthogonal Functionality at Quaternary Carbon

The geminal tertiary hydroxyl and ethyl acetate substituents at C1 create a quaternary sp³ carbon bearing two chemically differentiated oxygen functional groups . This architecture supports synthetic strategies involving selective protection/deprotection sequences, where the ester can be hydrolyzed, reduced, or amidated independently of the tertiary alcohol . This scenario is relevant for medicinal chemistry programs exploring 3,5-dimethylcyclohexyl-containing bioactive scaffolds.

Hydroxy-Ester for Fragrance & Flavor Research

With a LogP of 2.13, TPSA of 46.53 Ų, and one hydrogen bond donor, the compound occupies a polarity niche distinct from common non-hydroxy fragrance esters in the dimethylcyclohexyl series (e.g., (3,5-dimethylcyclohexyl)methyl acetate, XLogP3 = 3.00) . Its hydrogen-bond donor capacity may influence odor perception, substantivity on polar substrates, and compatibility with aqueous-alcoholic fragrance formulations. This scenario is suitable for exploratory olfactory evaluation or structure-odor relationship studies in the alicyclic ester series.

Safer Scale-Up vs. Alcohol Precursor

The GHS classification of the target compound (GHS07, H315-H319-H320) lacks the combustible liquid (H227) and respiratory irritation (H335) hazards present in the precursor alcohol 3,5-dimethylcyclohexanol . This reduced hazard burden simplifies personal protective equipment requirements, storage segregation, and emergency response planning in kilo-lab and pilot-plant environments, making procurement of the ester preferable when both the ester and alcohol would otherwise be viable starting materials.

Application
Selection Property
Validation Focus
Vacuum Distillation of Hydroxy-Ester Intermediate
Vacuum distillation compatibility
Confirm boiling point at target vacuum; assess distillate purity
Orthogonal Functionality at Quaternary Carbon
Orthogonal ester and tertiary alcohol reactivity
Selective protection/deprotection sequence feasibility
Hydroxy-Ester for Fragrance & Flavor Research
Moderate lipophilicity with H-bond donor capacity
Substantivity and odor profile in polar fragrance formulations
Safer Scale-Up of Hydroxy-Ester Intermediate
Reduced hazard profile (non-flammable, non-respiratory irritant)
Review SDS; confirm compliance with local safety regulations for scale-up
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